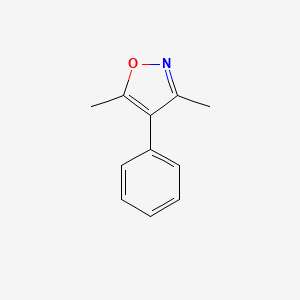

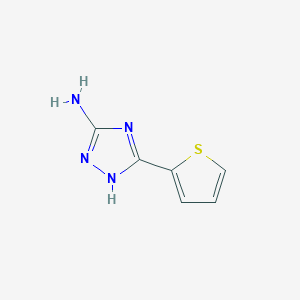

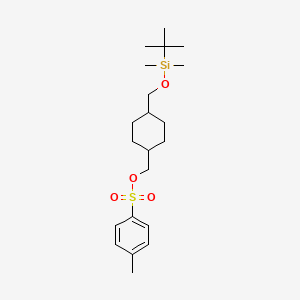

![molecular formula C7H6ClN3 B1366616 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 40851-92-1](/img/structure/B1366616.png)

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves the cyclization of the imidazo[4,5-b]pyridine ring system. This is achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis

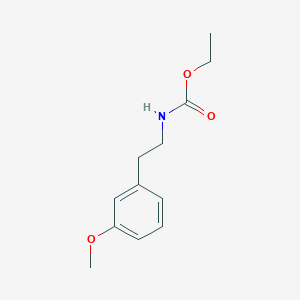

The molecular structure of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound contains three carbon atoms, two nitrogen atoms, and one chlorine atom .Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine are primarily associated with its synthesis. The reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride with chloroacetonitrile, is one such method .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.6 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Vibrational Spectra and Molecular Structure

- Study Overview : An investigation into the molecular structure, vibrational energy levels, and potential energy distribution of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine and its derivatives using density functional theory (DFT) and X-ray data. This research is crucial for understanding the physical and chemical properties of these compounds (Lorenc et al., 2008).

Nitration and Chemical Reactions

- Study Overview : Research focusing on the nitration of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine derivatives, leading to various nitro derivatives. These processes are significant for synthesizing novel compounds with potential applications in various fields (Smolyar et al., 2007).

Corrosion Inhibition

- Study Overview : Evaluation of imidazo[4,5-b]pyridine derivatives as inhibitors of mild steel corrosion. This research demonstrates the potential application of these compounds in materials science and industrial applications (Saady et al., 2021).

Synthesis and Biological Activities

- Study Overview : Describes the design, synthesis, and evaluation of new imidazo[4,5-b]pyridines and their anti-HBV (Hepatitis B virus) activity. This highlights the potential medicinal applications of these compounds (Gerasi et al., 2020).

Halogenation and Chemical Synthesis

- Study Overview : Focuses on halogenation of imidazo[4,5-b]pyridin-2-one derivatives, crucial for developing new chemical entities and understanding the reactivity of these compounds (Yutilov et al., 2005).

Palladium-Catalyzed Synthesis

- Study Overview : Describes a palladium-catalyzed synthesis method for imidazo[4,5-b]pyridines, demonstrating an efficient approach to synthesize these compounds, which is valuable in pharmaceutical and chemical industries (Rosenberg et al., 2012).

Safety And Hazards

The safety information available indicates that 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

特性

IUPAC Name |

5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATVGOHRVZELJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420783 |

Source

|

| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

40851-92-1 |

Source

|

| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

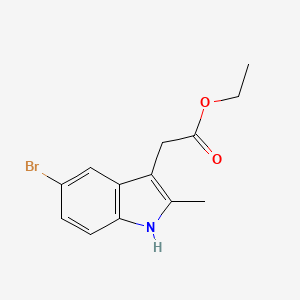

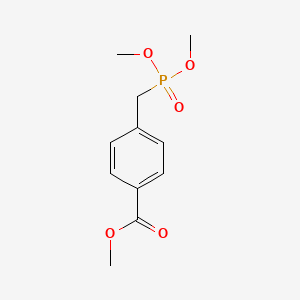

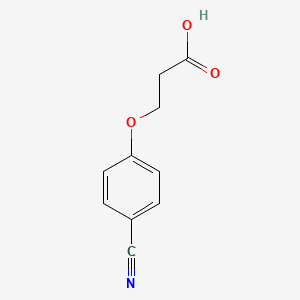

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)